Cas no 129288-39-7 (FMOC-GLU(OTBU)-NCA)

FMOC-GLU(OTBU)-NCA (N-Carboxy Anhydride) is a protected amino acid derivative widely used in peptide synthesis. The compound features an FMOC (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group and a tert-butyl (tBu) ester for the γ-carboxyl side chain of glutamic acid, ensuring selective deprotection during solid-phase or solution-phase synthesis. Its NCA (N-carboxy anhydride) functionality enables efficient ring-opening polymerization, facilitating controlled peptide chain elongation. This reagent is particularly valuable for introducing glutamic acid residues while minimizing side reactions. Its stability under standard handling conditions and compatibility with orthogonal protection strategies make it a reliable choice for researchers in medicinal chemistry and bioconjugation. Proper storage under anhydrous conditions is recommended to maintain reactivity.
FMOC-GLU(OTBU)-NCA structure
FMOC-GLU(OTBU)-NCA structure
商品名:FMOC-GLU(OTBU)-NCA
CAS番号:129288-39-7
MF:C25H25NO7
メガワット:451.468507528305
CID:898084

FMOC-GLU(OTBU)-NCA 化学的及び物理的性質

名前と識別子

    • fmoc-L-glutamic acid 5-tert-butyl ester N-carboxy anhydride
    • (S)-(9H-fluoren-9-yl)methyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
    • FMOC-GLU(OTBU)-NCA
    • FMOC-GLU(OTBU)-N-CARBOXYANHYDRIDE
    • FMOC-GLUTAMIC ACID 5-TERBUTYL ESTER NCA
    • (S)-(9H-fluoren-9-yl)methyl 4-(3-tert-butoxy-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
    • CID 133124902
    • 4-Oxazolidinepropanoic acid, 3-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dioxo-, 1,1-dimethylethyl ester, (S)- (9CI)
    • インチ: 1S/C25H25NO7/c1-25(2,3)33-21(27)13-12-20-22(28)32-24(30)26(20)23(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3/t20-/m1/s1
    • InChIKey: LZHSBNWTERFJGF-HXUWFJFHSA-N
    • ほほえんだ: O(C(N1C(=O)OC([C@H]1CCC(=O)OC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 766
  • トポロジー分子極性表面積: 99.2

じっけんとくせい

  • 密度みつど: 1.292±0.06 g/cm3(Predicted)
  • ゆうかいてん: 120-123 °C
  • ふってん: 555.4±42.0 °C(Predicted)
  • PSA: 99.21000
  • LogP: 4.34270
  • 酸性度係数(pKa): -3.42±0.40(Predicted)

FMOC-GLU(OTBU)-NCA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM493128-5g
(S)-(9H-Fluoren-9-yl)methyl4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
129288-39-7 97%
5g
$846 2024-08-02
Chemenu
CM493128-1g
(S)-(9H-Fluoren-9-yl)methyl4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
129288-39-7 97%
1g
$282 2024-08-02

FMOC-GLU(OTBU)-NCA 関連文献

FMOC-GLU(OTBU)-NCAに関する追加情報

Comprehensive Guide to FMOC-GLU(OTBU)-NCA (CAS No. 129288-39-7): Properties, Applications, and Industry Insights

In the rapidly evolving field of peptide synthesis and pharmaceutical research, FMOC-GLU(OTBU)-NCA (CAS No. 129288-39-7) has emerged as a critical building block for advanced drug development. This N-carboxy anhydride (NCA) derivative, protected with Fmoc (9-fluorenylmethoxycarbonyl) and tert-butyl (OtBu) groups, offers unparalleled efficiency in solid-phase peptide synthesis (SPPS). Researchers and manufacturers increasingly seek this compound due to its high purity, stability, and compatibility with automated synthesis platforms.

The growing demand for peptide-based therapeutics has propelled interest in specialized reagents like FMOC-GLU(OTBU)-NCA. With the global peptide drug market projected to exceed $50 billion by 2025, understanding this compound's unique attributes becomes essential. Its CAS No. 129288-39-7 serves as a vital identifier for procurement and regulatory compliance, particularly when sourcing materials for GLP-1 analogs, antimicrobial peptides, or cancer-targeting constructs.

From a molecular perspective, FMOC-GLU(OTBU)-NCA demonstrates exceptional utility due to its dual-protection strategy. The Fmoc group provides orthogonal deprotection under mild basic conditions (typically piperidine), while the OtBu ester protects the glutamic acid side chain from unwanted reactions during elongation. This combination enables precise sequential assembly of complex peptides containing multiple glutamic acid residues – a feature particularly valuable when developing PEGylated peptides or drug conjugates.

Recent advancements in continuous flow peptide synthesis have further highlighted the importance of NCA derivatives. Compared to traditional carbodiimide-based coupling methods, FMOC-GLU(OTBU)-NCA offers faster reaction kinetics and reduced epimerization risks. These characteristics align perfectly with industry trends toward green chemistry and process intensification, answering frequent search queries about "solvent-free peptide synthesis" or "high-efficiency amino acid activation."

Quality control represents another critical aspect of working with CAS No. 129288-39-7. Leading suppliers now provide comprehensive analytical data including HPLC chromatograms, mass spectrometry verification, and chiral purity certificates. Such documentation addresses common purchaser concerns about "NCA derivative stability" or "batch-to-batch consistency," especially when the compound will be used in cGMP manufacturing of clinical-stage biopharmaceuticals.

The storage and handling of FMOC-GLU(OTBU)-NCA require particular attention to moisture sensitivity – a frequent topic in technical forums. Best practices recommend storing the material at -20°C under inert atmosphere, with desiccant packs to prevent hydrolysis of the NCA ring. These protocols mirror the broader industry shift toward cold chain logistics for sensitive intermediates, a subject generating increasing search volume among peptide production professionals.

Looking toward future applications, FMOC-GLU(OTBU)-NCA is finding new roles in peptide-drug conjugate development and biomaterials engineering. Its ability to introduce glutamic acid residues with protected carboxyl groups enables precise control over subsequent click chemistry modifications or nanoparticle functionalization. These cutting-edge applications respond to trending searches about "smart drug delivery systems" and "engineered therapeutic peptides."

For researchers comparing NCA versus active ester approaches, FMOC-GLU(OTBU)-NCA presents distinct advantages in atom economy and byproduct minimization. The compound's stoichiometric efficiency makes it particularly suitable for large-scale peptide production, addressing common queries about "cost-effective peptide synthesis" and "industrial-scale SPPS optimization." These factors contribute to its growing adoption in contract manufacturing organizations (CMOs) specializing in peptide APIs.

In conclusion, FMOC-GLU(OTBU)-NCA (CAS No. 129288-39-7) stands at the intersection of traditional peptide chemistry and modern pharmaceutical innovation. Its unique properties cater to both academic researchers exploring peptide structure-activity relationships and industrial teams developing next-generation biologics. As the field continues to advance, this versatile building block will undoubtedly play an increasingly vital role in addressing some of healthcare's most pressing challenges.

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